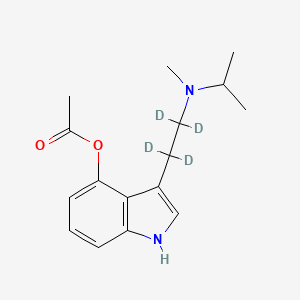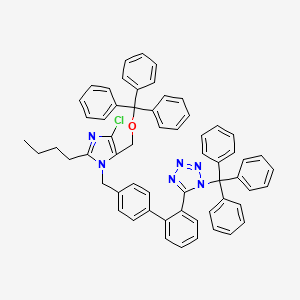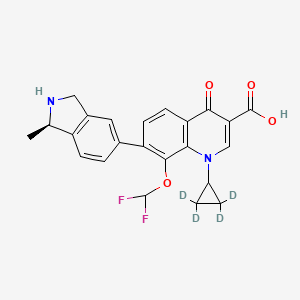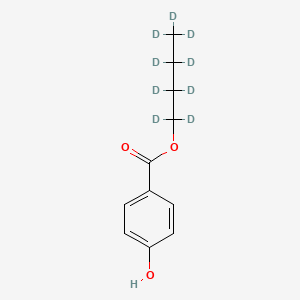
N-Methyl-2,4-dinitroaniline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,4-dinitroaniline-d3 is a deuterated derivative of N-Methyl-2,4-dinitroaniline. It is a compound with the molecular formula C7H4D3N3O4 and a molecular weight of 200.17. This compound is often used as a reference standard in various analytical applications due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitroaniline-d3 typically involves the nitration of N-Methyl-aniline-d3. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The reaction conditions generally involve maintaining the temperature below 30°C and slowly adding the nitrating mixture to the N-Methyl-aniline-d3 solution.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow microreactor system. This method allows for better control over reaction conditions, reducing the risk of hazardous exothermic reactions. The continuous-flow system also improves the efficiency and selectivity of the nitration process, minimizing the formation of by-products and reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dinitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Methyl-2,4-diaminoaniline-d3.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: N-Methyl-2,4-dinitrobenzoic acid-d3.
Scientific Research Applications
N-Methyl-2,4-dinitroaniline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to ensure accurate quantification and identification of compounds.
Proteomics: Employed in the study of protein interactions and modifications, particularly in the identification of nitrotyrosine residues in proteins.
Environmental Science: Utilized in the analysis of environmental samples to trace the presence and degradation of nitroaromatic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The primary mechanism of action of N-Methyl-2,4-dinitroaniline-d3 involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. In particular, the compound can disrupt microtubule formation by binding to tubulin proteins, inhibiting cell division and elongation. This mechanism is similar to that of other dinitroaniline herbicides, which act as mitotic disruptors.
Comparison with Similar Compounds
N-Methyl-2,4-dinitroaniline-d3 is similar to other dinitroaniline compounds, such as:
Trifluralin: A widely used herbicide that also disrupts microtubule formation.
Pendimethalin: Another herbicide with a similar mechanism of action.
Oryzalin: A dinitroaniline herbicide used for pre-emergence weed control.
Uniqueness
The uniqueness of this compound lies in its deuterated labeling, which makes it particularly useful as a reference standard in analytical applications. The presence of deuterium atoms provides distinct isotopic signatures that can be easily detected and quantified using mass spectrometry, enhancing the accuracy and reliability of analytical measurements.
Properties
CAS No. |
91808-45-6 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
200.168 |
IUPAC Name |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
InChI Key |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
N-Methyl-2,4-dinitro-benzenamine-d3; N-Methyl-2,4-dinitro-aniline-d3; (2,4-Dinitrophenyl)methylamine-d3; 1-(Methylamino)-2,4-dinitrobenzene-d3; 2,4-Dinitro-N-methylaniline-d3; NSC 36958-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)









